molecular formula C22H24N6O4 B2805156 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one CAS No. 1060198-23-3

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2805156
CAS No.: 1060198-23-3
M. Wt: 436.472
InChI Key: KULQEKGJMYNGFE-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H24N6O4 and its molecular weight is 436.472. The purity is usually 95%.
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Scientific Research Applications

  • Antiproliferative Activity : A study by Ilić et al. (2011) explored similar [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives. They found these compounds exhibited antiproliferative activity, inhibiting the proliferation of endothelial and tumor cells.

  • Antimicrobial Activities : Research by Bektaş et al. (2007) focused on [1,2,4]triazole derivatives, highlighting their antimicrobial properties. Some of these compounds showed good to moderate activities against test microorganisms.

  • Synthesis of Related Compounds : Abdelhamid et al. (2012) and Abdelhamid et al. (2016) conducted studies on the synthesis of compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety. These studies provide insights into the chemical synthesis processes relevant to the compound .

  • Anti-diabetic Drug Potential : A study by Bindu et al. (2019) synthesized triazolo-pyridazine-6-yl-substituted piperazines and evaluated them as potential anti-diabetic drugs. They found significant Dipeptidyl peptidase-4 (DPP-4) inhibition, suggesting potential in diabetes treatment.

  • Cancer Treatment : Bradbury et al. (2013) discovered a molecule (AZD3514) for treating advanced prostate cancer. This compound, similar in structure to the query compound, downregulates the androgen receptor.

  • Antihistaminic Activity : Gyoten et al. (2003) discovered fused pyridazines exhibiting both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. Such findings demonstrate the therapeutic potential of related compounds in allergic and inflammatory conditions.

  • Synthesis and Characterization in Medicinal Chemistry : Sallam et al. (2021) and Yu-tao (2009) worked on the synthesis and structural characterization of compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety, highlighting their importance in medicinal chemistry.

  • Potential Antagonistic Activity against Adenosine Receptors : Peng et al. (2005) synthesized a piperazine-derived [1,2,4]triazolo[1,5-a]pyrazine, showing moderate binding affinity and selectivity over adenosine A2a receptors.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O4/c1-14(32-16-4-5-17-18(12-16)31-13-30-17)22(29)27-10-8-26(9-11-27)20-7-6-19-23-24-21(15-2-3-15)28(19)25-20/h4-7,12,14-15H,2-3,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULQEKGJMYNGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4CC4)C=C2)OC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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